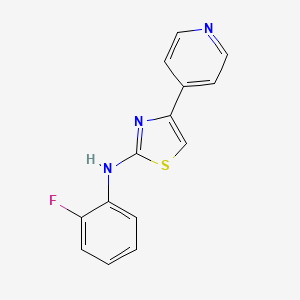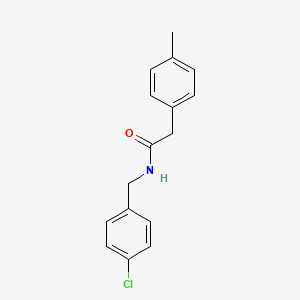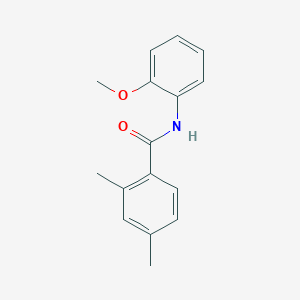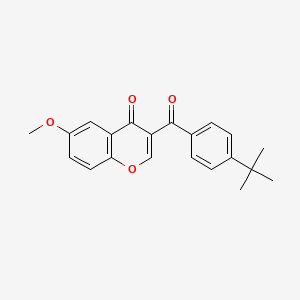
N-(2-fluorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine, also known as "compound X", is a novel chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the thiazole family of heterocyclic compounds, which are known for their diverse biological activities. In
Mecanismo De Acción
The mechanism of action of N-(2-fluorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine is not fully understood. However, it has been suggested that it exerts its biological activities by interacting with specific targets in the body. For example, its anti-inflammatory activity is believed to be due to its ability to inhibit the production of pro-inflammatory cytokines. Its anti-tumor activity is thought to be due to its ability to induce apoptosis in cancer cells. Further studies are needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects
N-(2-fluorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been shown to have several biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. It has also been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. In addition, it has been reported to have anti-microbial activity against several bacterial and fungal strains. These effects suggest that N-(2-fluorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has potential therapeutic applications in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2-fluorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine is its high potency and specificity for its targets. This makes it a useful tool for studying the biological pathways involved in various diseases. However, its limitations include its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, its potential toxicity and side effects need to be carefully evaluated before it can be used in human clinical trials.
Direcciones Futuras
There are several future directions for the study of N-(2-fluorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine. One area of research is the development of new drugs based on this compound for the treatment of various diseases. Another area of research is the elucidation of its mechanism of action and the identification of its specific targets in the body. In addition, further studies are needed to evaluate its potential toxicity and side effects in vivo. Overall, N-(2-fluorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine is a promising compound that has the potential to make significant contributions to the field of drug discovery and development.
Métodos De Síntesis
The synthesis of N-(2-fluorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine involves the reaction of 2-fluoroaniline with 4-pyridinecarboxaldehyde in the presence of thiosemicarbazide and acetic acid. The resulting product is then purified using column chromatography to obtain the final compound. This synthesis method has been reported in several scientific publications and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
N-(2-fluorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial activities. In addition, it has been reported to exhibit potent inhibitory effects on various enzymes such as tyrosinase, acetylcholinesterase, and α-glucosidase. These activities make it a promising candidate for the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3S/c15-11-3-1-2-4-12(11)17-14-18-13(9-19-14)10-5-7-16-8-6-10/h1-9H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGKHWVAUVHMKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Fluorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dimethyl-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B5719676.png)

![ethyl 1-[(phenylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B5719679.png)
![methyl 4-methyl-3-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5719689.png)

![2-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5719702.png)



![4-[5-(4-formyl-2-methoxyphenoxy)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5719718.png)

![N-{[(2-bromo-4-methylphenyl)amino]carbonothioyl}-2-(4-chlorophenoxy)acetamide](/img/structure/B5719724.png)
